7-chloro-5-methylfuro[2,3-c]pyridine
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Overview
Description
7-chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired furo[2,3-c]pyridine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methylfuro[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-chloro-5-methylfuro[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. For example, its derivatives have been shown to exhibit antimicrobial activity by inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyridines and furan derivatives, such as:
- 2-chloropyridine
- 3-chloropyridine
- 4-chloropyridine
Uniqueness
7-chloro-5-methylfuro[2,3-c]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other chlorinated pyridines and furan derivatives .
Properties
CAS No. |
1159828-30-4 |
---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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